molecular formula C9H7IO2 B009726 6-Iodochroman-4-one CAS No. 101714-35-6

6-Iodochroman-4-one

Cat. No. B009726
M. Wt: 274.05 g/mol
InChI Key: SDUOLEARZNZVAN-UHFFFAOYSA-N
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Patent
US07244725B2

Procedure details

To a CH2Cl2 (300 ml) suspension of 6-iodo-4-chromanol (15 g, 54.3 mmol) and 30 g of silica gel, at r.t., was added PCC (15.2 g, 70.6 mmol) as a solid. The mixture was stirred at r.t. for 3 h at which time TLC (20% EtOAc/hexanes) indicated complete reaction. The reaction mixture was filtered through a silica gel plug and the filtrate concentrated in vacuo to yield 14.9 g (95%) of 6-iodo-2,3-dihydro-4H-chromen-4-one as a white solid consistent with the literature report (Synthesis 1997, 23–25). HRMS (ESI+) calcd for C9H7IO2 m/z 273.9492; found 273.9500.
Name
Quantity
15.2 g
Type
reactant
Reaction Step One
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH2:7][CH2:6][CH:5]2[OH:12].C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>C(Cl)Cl>[I:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH2:7][CH2:6][C:5]2=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Step Two
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
IC=1C=C2C(CCOC2=CC1)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a silica gel plug
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C2C(CCOC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.